BenchChemオンラインストアへようこそ!

PROTAC B-Raf degrader 1

Breast Cancer B-Raf Degradation Cytotoxicity Assay

PROTAC B-Raf degrader 1 (compound 2) offers a distinct mechanism—catalytic B-Raf degradation via cereblon—unlike ATP-competitive inhibitors. It degrades B-Raf regardless of mutation status, achieving MCF-7 IC50 of 2.70 µM, a 7.8-fold improvement over rigosertib. Validated across five cell lines with robust Mcl-1 downregulation, it enables head-to-head inhibition-vs-degradation studies. Ideal for wild-type/non-V600E oncology and SAR benchmarking.

Molecular Formula C36H37N5O12S
Molecular Weight 763.8 g/mol
Cat. No. B2997603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC B-Raf degrader 1
Molecular FormulaC36H37N5O12S
Molecular Weight763.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+
InChIKeyAMOFJSISJOOLNX-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC B-Raf Degrader 1: A Cereblon-Recruiting Chimeric Degrader for Cancer Research Procurement


PROTAC B-Raf degrader 1 (also designated as compound 2) is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the B-Raf kinase via recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex [1]. This heterobifunctional molecule links a rigosertib (RGS)-derived B-Raf-binding ligand to a pomalidomide-based CRBN ligand via a flexible linker, enabling catalytic ubiquitination and subsequent proteasomal degradation of B-Raf rather than traditional active-site inhibition [1]. The compound demonstrates selective cytotoxicity toward B-Raf-expressing cancer cell lines and is supplied as a high-purity (≥98%) research tool for in vitro and in vivo oncology studies .

Why Generic Substitution of PROTAC B-Raf Degrader 1 with Alternative B-Raf Inhibitors or Degraders Is Scientifically Unjustified


PROTAC B-Raf degrader 1 operates via a fundamentally distinct mechanism of action compared to conventional B-Raf kinase inhibitors (e.g., vemurafenib, dabrafenib), which rely on reversible or irreversible ATP-competitive binding and are susceptible to acquired resistance via kinase domain mutations or bypass pathway activation [1]. Even among B-Raf-targeting PROTACs, significant structural and pharmacological divergence exists: PROTAC BRAF-V600E degrader-1 exhibits high affinity (Kd ~2 nM) for the mutant kinase domain and spares wild-type BRAF, whereas PROTAC B-Raf degrader 1 degrades B-Raf irrespective of mutation status via an RBD-targeting ligand [1]. These differences in target engagement domain, E3 ligase recruitment efficiency, and linker composition directly impact degradation kinetics, cellular potency, and selectivity profiles. Consequently, substitution with a seemingly similar analog without empirical validation risks introducing uncontrolled variables into experimental workflows, compromising reproducibility and data interpretability.

Quantitative Comparative Evidence for PROTAC B-Raf Degrader 1: Differential Potency and Cellular Activity Versus Structural Analogs


Cytotoxic Potency in B-Raf-Overexpressing MCF-7 Breast Cancer Cells: PROTAC B-Raf Degrader 1 vs. Mother Compound Rigosertib

PROTAC B-Raf degrader 1 (compound 2) demonstrates enhanced cytotoxic potency against MCF-7 breast cancer cells, which exhibit high endogenous B-Raf expression, relative to its mother compound rigosertib (RGS). In a 72-hour MTT assay, the PROTAC degrader achieved an IC50 of 2.70 μM, whereas the mother compound RGS exhibited an IC50 of 21.21 μM in the same cell line, representing a 7.8-fold improvement in potency attributable to the PROTAC-mediated degradation mechanism rather than simple target binding [1]. This quantitative difference underscores the functional advantage of recruiting the ubiquitin-proteasome system for target elimination over occupancy-driven inhibition.

Breast Cancer B-Raf Degradation Cytotoxicity Assay

Comparative Cytotoxic Activity Across Cancer Cell Line Panel: PROTAC B-Raf Degrader 1 vs. PROTAC BRAF-V600E Degrader-1

PROTAC B-Raf degrader 1 exhibits differential cytotoxic activity across a panel of cancer cell lines that can be directly contrasted with the reported activity of PROTAC BRAF-V600E degrader-1. PROTAC B-Raf degrader 1 achieves IC50 values of 2.70 μM (MCF-7), 21.21 μM (MDA-MB-231), 18.70 μM (HepG2), 41.11 μM (LO2), and 22.68 μM (B16) following 72-hour treatment [1]. In contrast, PROTAC BRAF-V600E degrader-1, which selectively targets the kinase domain of the V600E mutant, exhibits sub-nanomolar binding affinity (Kd = 2 nM for BRAF-V600E) and potently inhibits the growth of melanoma cells harboring this mutation, but shows no degradation activity against wild-type BRAF . While direct IC50 comparisons across different assay conditions and cell lines are not available, the distinct selectivity profiles—mutation-agnostic degradation via RBD targeting for PROTAC B-Raf degrader 1 versus V600E-selective kinase domain degradation for the comparator—provide clear guidance for experimental design.

Melanoma Hepatocellular Carcinoma Cell Viability

Target Engagement Verification: B-Raf Degradation and Downstream Mcl-1 Suppression in MCF-7 Cells

PROTAC B-Raf degrader 1 (5 or 10 μM) accelerates the degradation of B-Raf protein in MCF-7 cells via recruitment of the ubiquitin-proteasome system, with concomitant downregulation of the downstream effector Mcl-1 [1][2]. While a structurally related PROTAC, B-Raf degrader 2 (which also employs an RGS-derived ligand and pomalidomide CRBN ligand), similarly induces B-Raf degradation at 5 and 10 μM in MCF-7 cells, it achieves a notably higher apoptosis rate of 76.70% at 20 μM with G2/M cell cycle arrest . This indicates that despite shared target engagement, minor structural variations between these two PROTACs produce divergent downstream cellular outcomes, reinforcing that degradation efficiency alone does not predict functional potency.

B-Raf Degradation Mcl-1 Downregulation Target Engagement

Validated Research Applications for PROTAC B-Raf Degrader 1 Based on Quantitative Performance Data


Investigating B-Raf Dependency in Breast Cancer Models Without V600E Mutation

PROTAC B-Raf degrader 1 is optimally suited for studies in MCF-7 breast cancer cells, where it achieves a low micromolar IC50 of 2.70 μM and robust B-Raf degradation at 5-10 μM, coupled with Mcl-1 downregulation [1]. This cell line lacks the BRAF V600E mutation, making the compound particularly valuable for investigating B-Raf addiction in wild-type or non-V600E mutant contexts, where V600E-selective degraders like PROTAC BRAF-V600E degrader-1 are inactive .

Comparative Mechanistic Studies of Occupancy-Driven Inhibition vs. Event-Driven Degradation

The 7.8-fold potency advantage of PROTAC B-Raf degrader 1 over its mother compound rigosertib (IC50: 2.70 μM vs. 21.21 μM in MCF-7 cells) [1] provides a robust experimental platform for head-to-head comparisons between traditional small-molecule inhibition and PROTAC-mediated degradation. This quantitative differential enables researchers to dissect the functional consequences of eliminating the entire B-Raf protein scaffold versus merely blocking its kinase activity, particularly in studies of scaffolding-dependent signaling and acquired resistance mechanisms.

Profiling B-Raf Degrader Sensitivity Across a Diverse Cancer Cell Line Panel

The published IC50 data for PROTAC B-Raf degrader 1 across MCF-7 (2.70 μM), MDA-MB-231 (21.21 μM), HepG2 (18.70 μM), LO2 (41.11 μM), and B16 (22.68 μM) cell lines [1] provides a validated reference dataset for researchers conducting comparative oncology studies. This panel enables correlation of degrader sensitivity with endogenous B-Raf expression levels, mutational status, and tissue-of-origin, facilitating the rational selection of appropriate cellular models for subsequent mechanistic or in vivo studies.

Investigating PROTAC Structure-Activity Relationships via Comparison with B-Raf Degrader 2

Although PROTAC B-Raf degrader 1 and B-Raf degrader 2 both induce B-Raf degradation at 5-10 μM in MCF-7 cells, B-Raf degrader 2 elicits a distinct functional phenotype characterized by 76.70% apoptosis at 20 μM and G2/M cell cycle arrest . This divergence, despite shared target engagement and E3 ligase recruitment, makes PROTAC B-Raf degrader 1 an essential comparator for structure-activity relationship (SAR) studies aimed at elucidating how subtle linker or ligand modifications influence downstream cellular outcomes independent of degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC B-Raf degrader 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.